2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
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Overview
Description
2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile is an organic compound with the molecular formula C17H13N3O2. It is known for its unique structural features, which include a furan ring substituted with cyano and methoxyphenyl groups.
Preparation Methods
The synthesis of 2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides
Scientific Research Applications
2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic materials
Mechanism of Action
The mechanism of action of 2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its cyano and methoxy groups play crucial roles in its reactivity and interaction with biological molecules, potentially leading to the inhibition of certain enzymes or signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile include:
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile: This compound has similar structural features but with different substituents, leading to variations in its chemical properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Although structurally different, this compound shares the methoxyphenyl group and exhibits similar reactivity in certain chemical reactions
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[3-cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H13N3O2/c1-11-15(10-20)16(12(8-18)9-19)22-17(11,2)13-4-6-14(21-3)7-5-13/h4-7H,1-3H3 |
InChI Key |
JFFPFOKSPKYBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
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